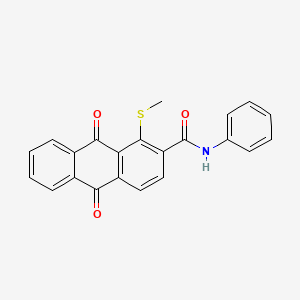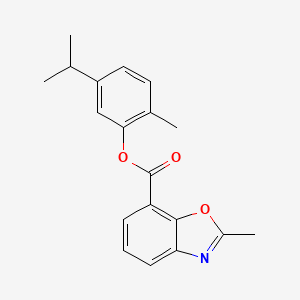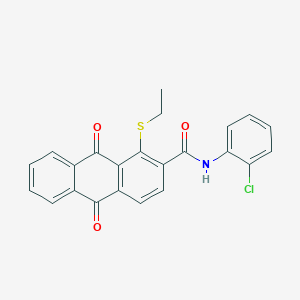![molecular formula C16H15N3O6 B15006556 N-[2-(4-methylphenoxy)ethyl]-2,4-dinitrobenzamide](/img/structure/B15006556.png)
N-[2-(4-methylphenoxy)ethyl]-2,4-dinitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-methylphenoxy)ethyl]-2,4-dinitrobenzamide: is an organic compound with the molecular formula C16H15N3O6 It is characterized by the presence of a benzamide group substituted with a 2,4-dinitrobenzene ring and a 4-methylphenoxyethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-methylphenoxy)ethyl]-2,4-dinitrobenzamide typically involves the reaction of 2,4-dinitrobenzoic acid with 2-(4-methylphenoxy)ethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: N-[2-(4-methylphenoxy)ethyl]-2,4-dinitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the nitro-substituted positions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), elevated temperatures.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water as solvent, reflux conditions.
Major Products:
Reduction: 2,4-diaminobenzamide derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 2,4-dinitrobenzoic acid and 2-(4-methylphenoxy)ethylamine.
科学的研究の応用
Chemistry: N-[2-(4-methylphenoxy)ethyl]-2,4-dinitrobenzamide is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving amide bonds. It may also serve as a model compound for investigating the interactions between small molecules and biological macromolecules.
Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may be explored for its activity against specific biological targets, such as enzymes or receptors, which could lead to the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the development of dyes, pigments, and other functional materials.
作用機序
The mechanism of action of N-[2-(4-methylphenoxy)ethyl]-2,4-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the amide bond can be hydrolyzed by enzymes such as amidases. The compound may also interact with proteins and nucleic acids through hydrogen bonding and hydrophobic interactions, influencing their structure and function.
類似化合物との比較
N-[2-(4-methylphenoxy)ethyl]benzamide: Lacks the nitro groups, making it less reactive in redox reactions.
2,4-dinitrobenzamide: Lacks the 4-methylphenoxyethyl group, resulting in different chemical and biological properties.
N-[2-(4-chlorophenoxy)ethyl]-2,4-dinitrobenzamide: Similar structure but with a chlorine substituent, which can alter its reactivity and interactions.
Uniqueness: N-[2-(4-methylphenoxy)ethyl]-2,4-dinitrobenzamide is unique due to the combination of the 4-methylphenoxyethyl group and the 2,4-dinitrobenzamide moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
特性
分子式 |
C16H15N3O6 |
|---|---|
分子量 |
345.31 g/mol |
IUPAC名 |
N-[2-(4-methylphenoxy)ethyl]-2,4-dinitrobenzamide |
InChI |
InChI=1S/C16H15N3O6/c1-11-2-5-13(6-3-11)25-9-8-17-16(20)14-7-4-12(18(21)22)10-15(14)19(23)24/h2-7,10H,8-9H2,1H3,(H,17,20) |
InChIキー |
SYTFMQWENMLPIQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)OCCNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-N-(naphthalen-1-yl)acetamide](/img/structure/B15006474.png)
![5-({[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetyl}amino)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B15006476.png)
![2-({[(2-Chlorophenyl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B15006495.png)


![3-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-3-(furan-2-yl)propanoic acid](/img/structure/B15006515.png)
![1-{[4-(morpholin-4-ylsulfonyl)phenyl]sulfonyl}octahydroquinolin-4(1H)-one](/img/structure/B15006517.png)
![6-Ethanesulfonyl-3-(2-oxo-2-p-tolyl-ethylidene)-3,4-dihydro-benzo[1,4]oxazin-2-one](/img/structure/B15006520.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-4-bromo-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B15006535.png)
![2H-Naphtho[1,8-cd]isothiazole, 2-pyridin-2-ylmethyl-, 1,1-dioxide](/img/structure/B15006537.png)

![1-[4-(2,4-Dinitrophenyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B15006546.png)
![N-(4-bromophenyl)-2-({4-methyl-5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B15006547.png)
![3-(4-ethoxyphenyl)-3-[(9H-xanthen-9-ylcarbonyl)amino]propanoic acid](/img/structure/B15006553.png)
